Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Overview
Description
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- is a heterocyclic compound that belongs to the imidazopyridine familyThe imidazopyridine scaffold is considered a privileged structure due to its ability to interact with various biological targets, making it a valuable component in drug discovery and development .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . Additionally, it has been studied for its potential use in treating cancer, cardiovascular diseases, and Alzheimer’s disease . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- can be compared with other similar compounds, such as zolpidem and alpidem, which are also imidazopyridine derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For instance, zolpidem is used to treat short-term insomnia, while alpidem is used for its anxiolytic properties . The unique structural features of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSRWAPXLRMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(N2C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537009 | |
Record name | (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95600-30-9 | |
Record name | (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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